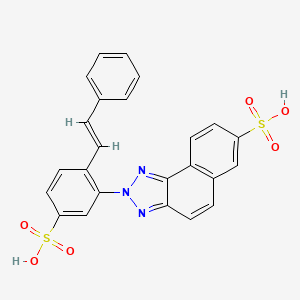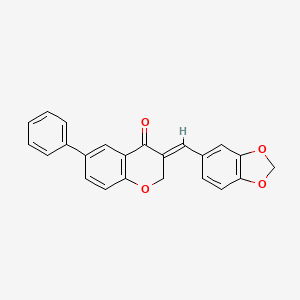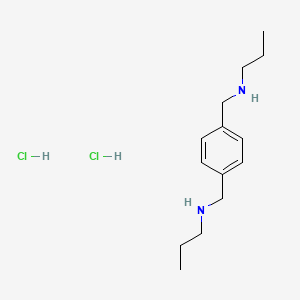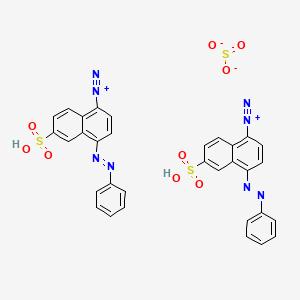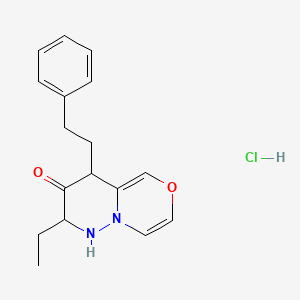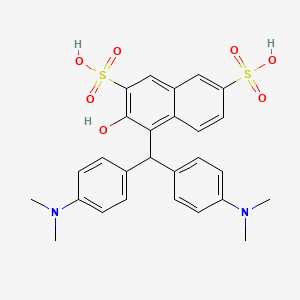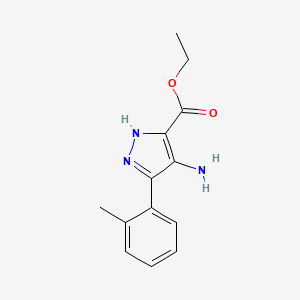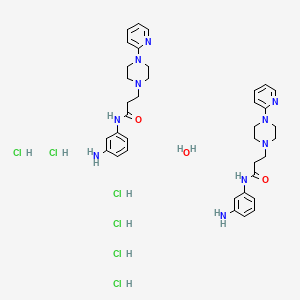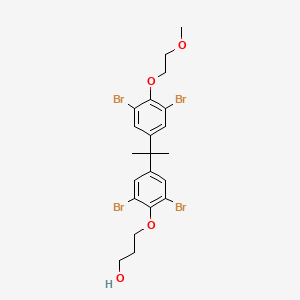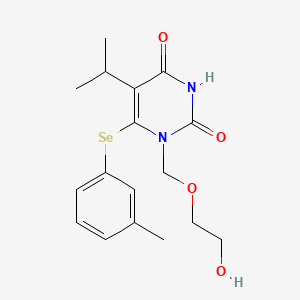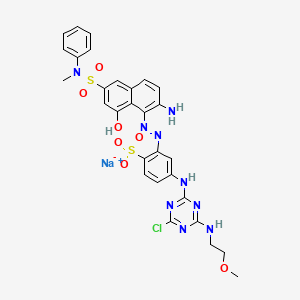
Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 297-989-6, also known as 3-(triethoxysilyl)propylsuccinic anhydride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of succinic anhydride with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of 3-(triethoxysilyl)propylsuccinic anhydride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: The compound reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Aminolysis: Amines under mild heating conditions.
Major Products
Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.
Esterification: Esters of succinic acid.
Aminolysis: Amides of succinic acid.
科学的研究の応用
3-(triethoxysilyl)propylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
作用機序
The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.
類似化合物との比較
Similar Compounds
- 3-(trimethoxysilyl)propylsuccinic anhydride
- 3-(triethoxysilyl)propylamine
- 3-(triethoxysilyl)propylmethacrylate
Uniqueness
Compared to similar compounds, 3-(triethoxysilyl)propylsuccinic anhydride offers unique advantages due to its anhydride functionality, which allows it to react with a wide range of nucleophiles, including water, alcohols, and amines. This versatility makes it a valuable compound in various industrial and research applications.
特性
CAS番号 |
93776-59-1 |
|---|---|
分子式 |
C29H27ClN9NaO7S2 |
分子量 |
736.2 g/mol |
IUPAC名 |
sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1 |
InChIキー |
WWIDGEKAYFAESF-UHFFFAOYSA-M |
正規SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


